molecular formula C22H25N3O8 B1662932 N-methylquipazine dimaleate CAS No. 171205-17-7

N-methylquipazine dimaleate

Cat. No.: B1662932
CAS No.: 171205-17-7
M. Wt: 459.4 g/mol
InChI Key: HNSITEGFVDCKMF-SPIKMXEPSA-N
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Description

N-Methylquipazine dimaleate is a chemical compound that belongs to the class of aminoquinolines. It consists of quinoline in which the hydrogen at position 2 is substituted by a 4-methylpiperazin-1-yl group. This compound is known for its role as a serotonergic agonist, meaning it has an affinity for serotonin receptors and can mimic the effects of serotonin by stimulating physiological activity at the cell receptors .

Mechanism of Action

Target of Action

N-Methylquipazine dimaleate primarily targets the 5-HT3 receptors . These receptors are a type of serotonin receptor, and they play a crucial role in the neurotransmission of serotonin, a neurotransmitter that regulates mood, appetite, and sleep.

Mode of Action

This compound acts as an agonist at the 5-HT3 receptors . This means it binds to these receptors and activates them, mimicking the effects of serotonin. It has almost the same affinity for 5-HT3 sites as quipazine, another compound known to interact with these receptors .

Pharmacokinetics

It is soluble to 50 mm in water , which could potentially influence its bioavailability and distribution in the body.

Result of Action

The activation of 5-HT3 receptors by this compound can lead to various molecular and cellular effects. Given that these receptors play a role in mood regulation, appetite, and sleep, the compound’s action could potentially influence these physiological processes .

Preparation Methods

N-Methylquipazine dimaleate is prepared by reacting N-methylquipazine with two equivalents of maleic acid . The synthetic route involves the following steps:

    Synthesis of N-Methylquipazine: This involves the substitution of hydrogen at position 2 of quinoline with a 4-methylpiperazin-1-yl group.

    Formation of Dimaleate Salt: The N-methylquipazine is then reacted with maleic acid to form the dimaleate salt.

The reaction conditions typically involve dissolving the drug in a solvent like dimethyl sulfoxide (DMSO) to prepare a mother liquor, which is then used for further reactions .

Chemical Reactions Analysis

N-Methylquipazine dimaleate undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N-Methylquipazine dimaleate has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:

Comparison with Similar Compounds

N-Methylquipazine dimaleate is similar to other serotonergic agonists, such as quipazine. it has a unique profile in that it does not bind to 5-HT1B sites, unlike quipazine . Other similar compounds include:

    Quipazine: A serotonergic agonist that binds to both 5-HT3 and 5-HT1B sites.

    2-Methyl-5-HT: Another serotonergic agonist with a different binding profile.

This compound’s unique binding profile makes it a valuable tool in the study of serotonin receptors and their role in various physiological processes .

Properties

IUPAC Name

(Z)-but-2-enedioic acid;2-(4-methylpiperazin-1-yl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3.2C4H4O4/c1-16-8-10-17(11-9-16)14-7-6-12-4-2-3-5-13(12)15-14;2*5-3(6)1-2-4(7)8/h2-7H,8-11H2,1H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNSITEGFVDCKMF-SPIKMXEPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3=CC=CC=C3C=C2.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)C2=NC3=CC=CC=C3C=C2.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9042623
Record name N-Methylquipazine dimaleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9042623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

459.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171205-17-7
Record name N-Methylquipazine dimaleate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171205177
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Methylquipazine dimaleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9042623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-METHYLQUIPAZINE DIMALEATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3HE4V6NQ2I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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